![molecular formula C14H21NO3S B2784111 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide CAS No. 2097920-54-0](/img/structure/B2784111.png)
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiopropamine, a thiophene derivative, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Applications
Research has identified compounds with thiophene components as potential antimicrobial agents. For example, a series of compounds synthesized and screened for antibacterial and antifungal activities demonstrated efficacy against several pathogens, including Escherichia coli and Staphylococcus aureus. These findings suggest that structurally similar compounds, such as "N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide," could also possess antimicrobial properties (Desai, Dodiya, & Shihora, 2011).
Synthesis and Characterization of Novel Compounds
Another study focused on the synthesis, characterization, and biological evaluation of thiophene-containing carboxamides, underlining the relevance of thiophene derivatives in medicinal chemistry. These compounds were evaluated for their potential biological activities, further highlighting the importance of research into thiophene-based compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Bioinorganic Chemistry
The bioinorganic relevance of cobalt(II) complexes with thiophene-derived Schiff bases has been investigated, showing how these compounds interact with various microorganisms. Such studies provide a foundation for understanding how "this compound" might be applied in bioinorganic contexts, possibly as part of antimicrobial or metal complexing agents (Singh, Das, & Dhakarey, 2009).
Antinociceptive Activity
The synthesis and antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been studied, indicating the potential for thiophene-containing compounds in the development of pain management solutions. This suggests a possible pharmacological application for structurally related compounds, emphasizing the versatility of thiophene derivatives in therapeutic drug development (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Future Directions
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including voltage-gated sodium channels .
Mode of Action
Other thiophene-based compounds, such as suprofen and articaine, are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers, respectively . This suggests that N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Thiophene-based compounds are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This suggests that they may affect multiple biochemical pathways.
Result of Action
Given the known effects of other thiophene-based compounds, it can be inferred that this compound may have similar effects, such as anti-inflammatory and antimicrobial activities .
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-14(17,8-11-4-7-19-9-11)10-15-13(16)12-2-5-18-6-3-12/h4,7,9,12,17H,2-3,5-6,8,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOSWHVZPUDREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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